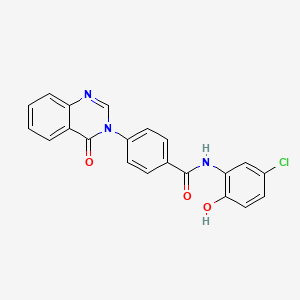![molecular formula C16H22Cl2N4O2 B14935966 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14935966.png)
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the carboxamide group: This is typically done through the reaction of the intermediate product with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid
- 4-(2-(oxo(2-(4-toluidinocarbonyl)anilino)ac)carbohydrazonoyl)ph 2-fluorobenzoate
Uniqueness
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of the piperazine ring with the dichlorophenyl and carboxamide groups
特性
分子式 |
C16H22Cl2N4O2 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H22Cl2N4O2/c1-11(2)20-15(23)10-19-16(24)22-7-5-21(6-8-22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,24)(H,20,23) |
InChIキー |
RXEQQKJEKUURGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B14935884.png)
![6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B14935885.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B14935887.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B14935892.png)
![N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935893.png)
![4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14935897.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B14935898.png)
![ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14935909.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935914.png)
![(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14935922.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B14935938.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935944.png)

